An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-nitrobenzoyl chloride
An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of 2,6-Difluoro-3-nitrobenzoyl chloride (CAS No. 260552-98-5), a crucial reagent in synthetic organic chemistry and a valuable building block in the development of novel pharmaceutical compounds. Understanding these properties is paramount for its safe handling, effective use in reactions, and for the prediction of its behavior in various experimental settings.
Introduction
2,6-Difluoro-3-nitrobenzoyl chloride is a substituted aromatic acyl chloride. Its molecular structure, featuring a benzoyl chloride core with two fluorine atoms and a nitro group, imparts a unique combination of reactivity and functionality. The electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. This reactivity is harnessed in the synthesis of a wide range of organic molecules, including esters, amides, and ketones, which are often intermediates in the journey toward new therapeutic agents.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.
Molecular Structure Diagram
Caption: Molecular Structure of 2,6-Difluoro-3-nitrobenzoyl chloride.
Key Identification Data
| Property | Value | Source |
| CAS Number | 260552-98-5 | |
| Molecular Formula | C₇H₂ClF₂NO₃ | |
| Molecular Weight | 221.55 g/mol | [1] |
| IUPAC Name | 2,6-difluoro-3-nitrobenzoyl chloride | |
| InChI | 1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |
| InChI Key | URMNSJGLMUMDDC-UHFFFAOYSA-N | |
| SMILES | O=C(Cl)C1=C(F)C=CC(=C1F)N(=O)=O |
Physical Properties
The physical state and properties of 2,6-Difluoro-3-nitrobenzoyl chloride are critical for its storage, handling, and use in chemical reactions.
| Property | Value | Source |
| Appearance | Clear, faint yellow liquid | [1] |
| Purity | 95% | [1] |
Spectral Data
Spectroscopic data is essential for the verification of the identity and purity of the compound. While experimental spectra for 2,6-Difluoro-3-nitrobenzoyl chloride were not found in the search results, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
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¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon will be significantly downfield. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine nuclei.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the following functional groups:
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C=O (acyl chloride): A strong, sharp peak typically in the range of 1770-1815 cm⁻¹.
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NO₂ (nitro group): Two strong bands, one for the asymmetric stretching vibration (around 1500-1570 cm⁻¹) and one for the symmetric stretching vibration (around 1335-1370 cm⁻¹).
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C-F (aryl fluoride): Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
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C-Cl (acyl chloride): A weaker absorption band in the lower frequency region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221 and 223 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to form the benzoyl cation, followed by the loss of carbon monoxide to yield the phenyl cation. The presence of the nitro and fluoro substituents will influence the fragmentation pathways, potentially leading to characteristic fragment ions.
Safety and Handling
As with all acyl chlorides, 2,6-Difluoro-3-nitrobenzoyl chloride is a reactive and corrosive compound that requires careful handling.
GHS Hazard Information
While a specific GHS classification for 2,6-Difluoro-3-nitrobenzoyl chloride was not found, based on the properties of similar compounds, it is expected to have the following hazards:
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Corrosive: Causes severe skin burns and eye damage.
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Lachrymator: Causes irritation and tearing of the eyes.
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Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid. This reaction is exothermic and can lead to pressure build-up in closed containers.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable solvent (e.g., a high-boiling point, non-reactive solvent) before disposal may be necessary.
Experimental Protocols: Determination of Physical Properties
For novel compounds like 2,6-Difluoro-3-nitrobenzoyl chloride, experimental determination of physical properties is crucial. Below are generalized, best-practice methodologies.
Workflow for Physical Property Determination
Caption: A generalized workflow for the experimental determination of physical properties.
Step-by-Step Methodology for Boiling Point Determination (Under Reduced Pressure)
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent reaction with the acyl chloride.
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Sample Charging: Charge the distillation flask with the purified 2,6-Difluoro-3-nitrobenzoyl chloride. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
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Evacuation: Gradually reduce the pressure in the system to the desired level using a vacuum pump.
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Heating: Gently heat the distillation flask using a heating mantle.
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Data Collection: Record the temperature at which the liquid condenses on the thermometer bulb and the corresponding pressure. This is the boiling point at that pressure.
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Rationale: Acyl chlorides can decompose at their atmospheric boiling points. Distillation under reduced pressure allows for boiling at a lower temperature, minimizing thermal degradation.
Conclusion
2,6-Difluoro-3-nitrobenzoyl chloride is a valuable synthetic intermediate with physical properties that reflect its reactive nature. While a complete experimental dataset for all its physical properties is not yet widely published, this guide provides a comprehensive overview of its known characteristics and the expected behavior based on its chemical structure. Adherence to strict safety protocols is essential when working with this compound to ensure the safety of researchers and the integrity of experimental outcomes. Further research to fully characterize its physical properties will undoubtedly contribute to its broader application in the fields of medicinal chemistry and materials science.
References
(Note: While specific data points for 2,6-Difluoro-3-nitrobenzoyl chloride are limited in the provided search results, the following references provide information on the compound's identity and the properties of related substances, which have been used to infer the information presented in this guide.)
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PubChem. 2,6-Difluorobenzoyl chloride. [Link]
